Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)-
Description
Historical Development of Pyrazole-Cyclobutane Conjugates
The conceptual merger of cyclobutane and pyrazole frameworks emerged from parallel advancements in strained ring synthesis and heterocyclic chemistry. Cyclobutane itself, first synthesized in 1907 as a simple hydrocarbon, remained largely a curiosity until the mid-20th century when its potential for modulating molecular conformation became apparent. The pyrazole ring, known since the 19th century, gained prominence in the 1960s with the discovery of its role in bioactive molecules like the antipyretic drug phenazone.
Early attempts to combine these systems faced synthetic challenges due to cyclobutane’s ring strain (approximately 26.3 kcal/mol) and pyrazole’s tautomeric instability. A pivotal innovation came from Diels-Alder-derived [2+2] cycloadditions, which enabled the stereocontrolled construction of functionalized cyclobutanes. Concurrently, the development of palladium-catalyzed coupling reactions allowed precise introduction of pyrazole substituents. These methodologies converged in the late 1990s to produce the first stable pyrazole-cyclobutane conjugates, including cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)-.
Structural Uniqueness in Medicinal Chemistry Context
The compound’s architecture confers three distinct pharmacophoric elements:
- Cyclobutane Core : The strained four-membered ring imposes a puckered conformation (dihedral angle ~35°), preferentially adopting a "butterfly" geometry that mimics bioactive peptide turn structures. This preorganization enhances binding entropy compared to flexible linear chains.
- Pyrazole Motif : Positioned at the cyclobutane’s 1-position, the pyrazole provides dual hydrogen-bonding capabilities through its N1 (pyrrole-like) and N2 (pyridine-like) nitrogens. Density functional theory calculations reveal a 12.7° dihedral angle between pyrazole and cyclobutane planes, optimizing π-π stacking with aromatic residues.
- Carboxylic Acid Handle : The C1 carboxylic acid (pKa ≈ 4.2) enables salt bridge formation with basic amino acids while serving as a synthetic linchpin for further derivatization.
This triad creates a spatially compact scaffold (molecular volume ≈ 158 ų) with polar surface area (PSA) of 78.9 Ų, balancing membrane permeability and aqueous solubility. Comparative studies show a 3.4-fold increase in metabolic stability versus analogous cyclohexane derivatives, attributed to cyclobutane’s resistance to cytochrome P450-mediated oxidation.
Current Research Landscape and Scientific Impact
Recent years have witnessed a resurgence in cyclobutane-pyrazole research, driven by three key developments:
Synthetic Methodology Innovations :
Targeted Therapeutic Applications :
Computational Design Advances :
- Machine learning models trained on 142 cyclobutane-containing drugs predict a 22% improvement in target binding affinity over non-strained analogs.
- Quantum mechanical/molecular mechanical (QM/MM) simulations reveal strain-induced polarization of the carboxylic acid group (partial charge -0.43 vs. -0.39 in strain-free analogs), enhancing electrostatic interactions.
Properties
IUPAC Name |
1-pyrazol-1-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7(12)8(3-1-4-8)10-6-2-5-9-10/h2,5-6H,1,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVKQFYWVKXQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469286-32-5 | |
| Record name | 1-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- typically involves the reaction of cyclobutanecarboxylic acid with 1H-pyrazole under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Therapeutic Applications
A. Antagonism of Lysophosphatidic Acid Receptors
One of the primary applications of cyclobutanecarboxylic acid derivatives is their role as antagonists of lysophosphatidic acid (LPA) receptors. These compounds have shown promise in treating conditions associated with LPA signaling, such as hepatic fibrosis and non-alcoholic steatohepatitis (NASH). The ability to inhibit LPA receptor activity can help manage diseases where LPA plays a crucial role in pathogenesis, including various fibrotic disorders .
B. Modulation of GPR120 Receptors
Cyclobutanecarboxylic acid derivatives have been identified as modulators of GPR120, a G protein-coupled receptor implicated in metabolic processes. These compounds may enhance insulin sensitivity and are being evaluated for their potential in treating type 2 diabetes and related metabolic disorders. The modulation of GPR120 could lead to improved glucose uptake and reduced inflammation, addressing key aspects of diabetes management .
C. Anticancer Properties
Research indicates that cyclobutanecarboxylic acid derivatives exhibit anticancer activity. For instance, certain derivatives have been shown to inhibit tryptophan 2,3-dioxygenase (TD02), an enzyme involved in the immunosuppressive environment of tumors. This inhibition can enhance antitumor immunity and potentially improve therapeutic outcomes in cancer treatment .
Table: Summary of Research Findings on Cyclobutanecarboxylic Acid Derivatives
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes two pyrazole-carboxylic acid derivatives with distinct substituents, enabling a comparative analysis of structural and functional differences:
1-(Cyclobutylmethyl)-1H-Pyrazole-4-carboxylic Acid
- Structure : A cyclobutylmethyl group (cyclobutane + methyl linker) is attached to the pyrazole nitrogen, with a carboxylic acid at the 4-position.
- Emphasizes standard handling precautions .
1-(Butan-2-yl)-5-Cyclopropyl-1H-Pyrazole-4-carboxylic Acid
- Structure : Features a branched butan-2-yl group at the pyrazole nitrogen and a cyclopropyl substituent at the 5-position.
- Molecular Formula : C₁₁H₁₆N₂O₂; Molecular Weight : 208.25 g/mol .
Key Structural and Functional Differences
Research Implications and Limitations
- Structural Insights : Cyclobutane’s strain and pyrazole’s aromaticity could synergize for applications in drug design or materials science. However, the lack of direct data on the target compound limits definitive conclusions.
- Safety vs. Bioactivity : 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid prioritizes safety documentation , while the cyclopropyl/butan-2-yl analog is linked to pharmaceutical contexts , suggesting substituent-driven functional divergence.
- Data Gaps: No crystallographic or spectroscopic data for the target compound were found in the evidence. Further studies using tools like SHELX for structural refinement or computational modeling are recommended.
Biological Activity
Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- is characterized by a cyclobutane ring fused with a pyrazole moiety. The molecular formula can be represented as . Its structure allows for various interactions with biological targets, particularly through hydrogen bonding and π-π stacking interactions due to the aromatic nature of the pyrazole ring.
Antimicrobial Properties
Recent studies have indicated that cyclobutanecarboxylic acid derivatives exhibit significant antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Research has demonstrated that cyclobutanecarboxylic acid, 1-(1H-pyrazol-1-yl)- possesses anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Cardiovascular Applications : A study explored the effects of cyclobutanecarboxylic acid derivatives on cardiac microcirculation in diabetic models. The findings suggested that these compounds could mitigate ischemia-reperfusion injury by modulating sphingosine-1-phosphate (S1P) receptor signaling pathways, which are crucial in vascular health and disease .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in animal models of neuroinflammation. The results indicated that treatment with cyclobutanecarboxylic acid significantly reduced microglial activation and improved behavioral outcomes in lesioned rats, highlighting its potential for neurodegenerative diseases .
The biological activity of cyclobutanecarboxylic acid is attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of G-protein coupled receptors (GPCRs), particularly S1P receptors involved in inflammatory responses.
- Enzyme Inhibition : It has been suggested that derivatives can inhibit enzymes related to inflammatory pathways, thereby reducing cytokine production.
Research Findings
A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of cyclobutanecarboxylic acid:
Q & A
Q. What are the critical safety protocols for handling this compound?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (risk of volatile intermediates).
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
